molecular formula C24H22NO5P B2930134 diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate CAS No. 866153-22-2

diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate

Cat. No.: B2930134
CAS No.: 866153-22-2
M. Wt: 435.416
InChI Key: YELAXOXOGPOOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a complex organic compound that features a phosphonate group attached to a butyl chain, which is further connected to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphinic chloride with a suitable butyl chain precursor that contains the isoindole moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinic acid: Similar in structure but lacks the butyl and isoindole moieties.

    Isoindole derivatives: Compounds containing the isoindole moiety but with different substituents.

    Phosphonate esters: Compounds with similar phosphonate groups but different organic substituents.

Uniqueness

Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is unique due to its combination of the isoindole moiety with a phosphonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELAXOXOGPOOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.